molecular formula C22H20N2O3 B15083007 4-Hydroxy-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide CAS No. 767306-53-6

4-Hydroxy-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide

Cat. No.: B15083007
CAS No.: 767306-53-6
M. Wt: 360.4 g/mol
InChI Key: PEWPZCOTJBUAPC-OEAKJJBVSA-N
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Description

4-Hydroxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is an organic compound with the molecular formula C22H20N2O3 This compound belongs to the class of hydrazides and is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide typically involves the condensation reaction between 4-hydroxybenzohydrazide and 4-((4-methylbenzyl)oxy)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization from a suitable solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

4-Hydroxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to its bioactive effects. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors or proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide
  • 3,4-Dichloro-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide
  • N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide
  • 4-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide

Uniqueness

4-Hydroxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is unique due to the presence of both hydroxyl and hydrazide functional groups, which contribute to its distinct chemical reactivity and potential bioactivity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .

Properties

CAS No.

767306-53-6

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

4-hydroxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C22H20N2O3/c1-16-2-4-18(5-3-16)15-27-21-12-6-17(7-13-21)14-23-24-22(26)19-8-10-20(25)11-9-19/h2-14,25H,15H2,1H3,(H,24,26)/b23-14+

InChI Key

PEWPZCOTJBUAPC-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)O

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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